molecular formula C8H5ClN2S B185707 8-Chloro-4-cinnolinethiol CAS No. 876-78-8

8-Chloro-4-cinnolinethiol

Cat. No. B185707
CAS RN: 876-78-8
M. Wt: 196.66 g/mol
InChI Key: AQXDOQXHWJPTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-4-cinnolinethiol is a chemical compound that belongs to the class of cinnolinethiol derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 8-Chloro-4-cinnolinethiol is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Inhibition of COX-2 by 8-Chloro-4-cinnolinethiol may contribute to its anti-inflammatory activity.
Biochemical and physiological effects:
Studies have shown that 8-Chloro-4-cinnolinethiol exhibits antitumor activity by inducing apoptosis in cancer cells. It has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to reduce inflammation and pain in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Chloro-4-cinnolinethiol in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using the method described above. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 8-Chloro-4-cinnolinethiol. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies on its antitumor, anti-inflammatory, and antioxidant activities may lead to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 8-Chloro-4-cinnolinethiol involves the reaction of 8-chloro-4-hydroxycinnoline with thionyl chloride in the presence of triethylamine. The resulting compound is then treated with sodium sulfide to obtain 8-Chloro-4-cinnolinethiol. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

8-Chloro-4-cinnolinethiol has been studied for its potential applications in drug discovery and development. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

876-78-8

Product Name

8-Chloro-4-cinnolinethiol

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

8-chloro-1H-cinnoline-4-thione

InChI

InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)

InChI Key

AQXDOQXHWJPTQG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=NC=C2S

SMILES

C1=CC2=C(C(=C1)Cl)NN=CC2=S

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NN=CC2=S

Other CAS RN

876-78-8

Origin of Product

United States

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